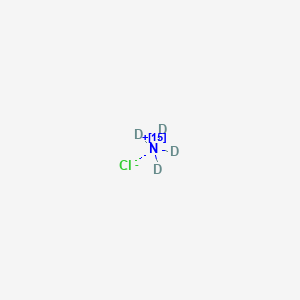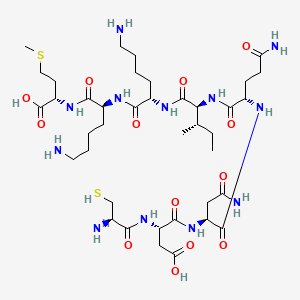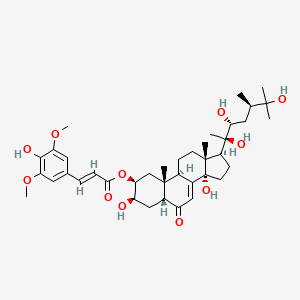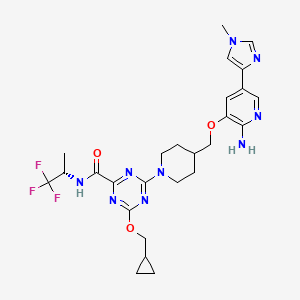
Ammonium-15N,d4 (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium-15N,d4 (chloride): is a stable isotopically labeled compound where the nitrogen atom is enriched with the nitrogen-15 isotope and the hydrogen atoms are replaced with deuterium. Its chemical formula is 15ND4Cl, and it is commonly used in various scientific research applications due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium-15N,d4 (chloride) can be synthesized by reacting deuterated ammonia (ND3) with hydrochloric acid (HCl) enriched with the nitrogen-15 isotope. The reaction typically occurs under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of Ammonium-15N,d4 (chloride) involves the large-scale synthesis of deuterated ammonia and its subsequent reaction with nitrogen-15 enriched hydrochloric acid. The process requires specialized equipment to handle isotopically labeled compounds and ensure the desired isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium-15N,d4 (chloride) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Acid-Base Reactions: It can act as a weak acid, donating a deuterium ion (D+) in acid-base reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3).
Acid-Base Reactions: These reactions typically occur in aqueous solutions with appropriate pH adjustments.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions produces deuterated water (D2O) and ammonium-15N,d4 (hydroxide).
Acid-Base Reactions: The products include deuterium ions (D+) and the corresponding conjugate base.
Wissenschaftliche Forschungsanwendungen
Ammonium-15N,d4 (chloride) has a wide range of applications in scientific research, including:
Chemistry: It is used as a tracer in isotope labeling studies to track nitrogen and hydrogen atoms in chemical reactions.
Biology: It is employed in metabolic studies to investigate nitrogen metabolism and protein synthesis.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Wirkmechanismus
The mechanism of action of Ammonium-15N,d4 (chloride) involves its ability to act as a source of deuterium and nitrogen-15 isotopes. These isotopes can be incorporated into biological molecules, allowing researchers to study metabolic pathways and molecular interactions. The compound’s effects are primarily due to its isotopic labeling, which enables precise tracking and analysis of nitrogen and hydrogen atoms in various systems .
Vergleich Mit ähnlichen Verbindungen
Ammonium-15N chloride: Contains nitrogen-15 isotope but not deuterium.
Ammonium-d4 chloride: Contains deuterium but not nitrogen-15 isotope.
Ammonium-15N2,d8 sulfate: Contains both nitrogen-15 and deuterium isotopes but in a different chemical structure.
Uniqueness: Ammonium-15N,d4 (chloride) is unique due to its dual isotopic labeling with both nitrogen-15 and deuterium. This dual labeling provides enhanced capabilities for tracing and studying complex biochemical and chemical processes, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
ClH4N |
|---|---|
Molekulargewicht |
58.51 g/mol |
IUPAC-Name |
tetradeuterio(15N)azanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1/hD4 |
InChI-Schlüssel |
NLXLAEXVIDQMFP-QJNGTKNVSA-N |
Isomerische SMILES |
[2H][15N+]([2H])([2H])[2H].[Cl-] |
Kanonische SMILES |
[NH4+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)




![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
